2-Cyanothiophene-3-sulfonyl chloride
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Overview
Description
2-Cyanothiophene-3-sulfonyl chloride is a chemical compound with the molecular formula C5H2ClNO2S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
The synthesis of 2-Cyanothiophene-3-sulfonyl chloride typically involves the chlorination of 2-cyanothiophene-3-sulfonic acid. This reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions usually involve refluxing the mixture to ensure complete conversion .
Industrial production methods for this compound are not widely documented, but the laboratory synthesis methods provide a basis for scaling up the production process. The use of thionyl chloride is common in industrial settings due to its efficiency in converting sulfonic acids to sulfonyl chlorides .
Chemical Reactions Analysis
2-Cyanothiophene-3-sulfonyl chloride undergoes various types of chemical reactions, including:
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Substitution Reactions: : This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols. Common reagents for these reactions include primary and secondary amines, which lead to the formation of sulfonamide derivatives .
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Oxidation and Reduction: For instance, oxidation can be achieved using strong oxidizing agents like potassium permanganate (KMnO4), while reduction might involve reagents like lithium aluminum hydride (LiAlH4) .
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Coupling Reactions: : This compound can also be involved in coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds .
Scientific Research Applications
2-Cyanothiophene-3-sulfonyl chloride is used in various scientific research applications, including:
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Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the construction of pharmaceuticals and agrochemicals.
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Materials Science: : This compound is used in the development of advanced materials, including polymers and electronic materials. Its derivatives are studied for their potential use in organic photovoltaics and other electronic applications .
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Medicinal Chemistry: : In medicinal chemistry, this compound is used to synthesize biologically active compounds. Its derivatives have been investigated for their potential therapeutic properties.
Mechanism of Action
The mechanism of action of 2-Cyanothiophene-3-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives, depending on the nucleophile used. The molecular targets and pathways involved are specific to the derivatives formed and their subsequent biological or chemical activities .
Comparison with Similar Compounds
2-Cyanothiophene-3-sulfonyl chloride can be compared with other thiophene derivatives, such as:
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2-Bromothiophene: : Unlike this compound, 2-Bromothiophene is primarily used in cross-coupling reactions like the Suzuki-Miyaura coupling. It lacks the sulfonyl chloride group, making it less reactive towards nucleophiles .
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2-Thiophenecarboxylic Acid: : This compound is used in the synthesis of various pharmaceuticals and agrochemicals. It differs from this compound in that it contains a carboxylic acid group instead of a sulfonyl chloride group, leading to different reactivity and applications .
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3-Thiophenesulfonyl Chloride: : Similar to this compound, this compound contains a sulfonyl chloride group but lacks the cyano group. This difference affects its reactivity and the types of derivatives it can form .
Properties
IUPAC Name |
2-cyanothiophene-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClNO2S2/c6-11(8,9)5-1-2-10-4(5)3-7/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YURSIUBIVFZXCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1S(=O)(=O)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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